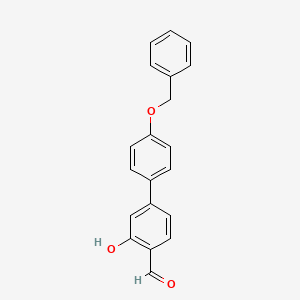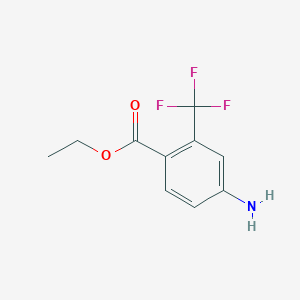
5-(4-Benzyloxyphenyl)-2-formylphenol
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of α-bromo nitroalkanes was reported using an organocatalyzed aza-Henry reaction . Another study reported the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds such as 4-Benzyloxyphenylacetic acid has been studied . This compound has a molecular formula of C15H14O3 and an average mass of 242.270 Da . It has been reported that molecules of (4-benzyloxy)phenylacetic acid exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in similar compounds . This reaction involves the use of a palladium catalyst and a boron reagent . Another study reported the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as 4-Benzyloxyphenylacetic acid have been reported . This compound has a molecular formula of C15H14O3 and an average mass of 242.270 Da .科学的研究の応用
Synthesis and Biological Evaluation
5-(4-Benzyloxyphenyl)-2-formylphenol has been studied for its potential in the synthesis of various compounds with biological activities. For instance, the synthesis and biological evaluation of regioisomeric benzothiazolyl coumarins involved the allylic substitution of 4-aryloxymethylcoumarins with formylphenols, leading to compounds with antimicrobial properties. This research highlights the utility of this compound in generating new molecules with potential microbial growth inhibition capabilities (Shivashankar et al., 2006).
Industrial Synthesis Applications
The compound has also been involved in industrial synthesis applications. A study on the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one showcases its role in creating complex molecules. The process, characterized by benzylation, reduction, bromination, and subsequent synthesis steps, is noted for its cost-effectiveness and high yield, making it suitable for industrial production (Zuo, 2014).
Chemical Reactivity Studies
Research on the photoreactivity of related compounds, such as 4-chlorophenol, in aqueous solutions under UV irradiation, contributes to understanding the chemical behavior and transformation pathways of phenolic compounds in environmental contexts. These studies provide insights into the stability, reactivity, and potential environmental impacts of compounds related to this compound (Oudjehani & Boule, 1992).
Exploration of Stability and Reactivity
Further exploration of the stability and reactivity of formylphenol compounds, including derivatives of this compound, has been conducted through theoretical studies. These investigations delve into the gas-phase standard molar enthalpies of formation and the calculation of enthalpies for various isomerization and bond dissociation processes, providing valuable data for understanding the chemical properties and reactivity of these compounds (Gomes, 2009).
Radiosynthesis Applications
The compound has been utilized as a precursor in the radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate for creating more complex molecules. The effectiveness of bis(4-benzyloxyphenyl)iodonium salts as labeling precursors highlights the compound's role in the synthesis of radiolabeled compounds for medical applications, particularly in positron emission tomography (PET) imaging (Helfer et al., 2013).
Safety and Hazards
将来の方向性
The future directions for the study of this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the potential applications of this compound in various fields such as medicine, chemistry, and materials science could be investigated. For instance, the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei have been reported .
作用機序
Target of Action
A structurally similar compound, kh064, has been found to interact with phospholipase a2, a membrane-associated enzyme . This enzyme plays a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.
Biochemical Pathways
If we consider its potential interaction with phospholipase a2, it could influence the metabolism of phospholipids, thereby affecting cell membrane integrity and function .
Pharmacokinetics
A related compound, 2-(4′ benzyloxyphenyl)-3-hydroxy-chromen-4-one, has been studied for its pharmacokinetic properties in the context of neurodegenerative diseases . Similar studies could provide insights into the ADME properties of 5-(4-Benzyloxyphenyl)-2-formylphenol.
Result of Action
Based on its potential interaction with phospholipase a2, it could influence cell membrane function and integrity .
生化学分析
Biochemical Properties
It’s structurally related to other benzyloxyphenyl compounds, which have been found to interact with enzymes such as secretory phospholipase A2 . The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions .
Cellular Effects
Related compounds have been shown to exhibit anti-proliferative activity against various cancer cell lines . They influence cell function by disrupting key cellular signaling pathways .
Molecular Mechanism
Related compounds have been shown to inhibit the activation of NF-KB, Akt, p38 MAPK and ERK pathways . This suggests that 5-(4-Benzyloxyphenyl)-2-formylphenol might exert its effects at the molecular level through similar mechanisms.
特性
IUPAC Name |
2-hydroxy-4-(4-phenylmethoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-18-7-6-17(12-20(18)22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-13,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLOKAZPMXJPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685381 | |
| Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-11-0 | |
| Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1'-(tert-Butoxycarbonyl)-5,6-dimethoxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B3059693.png)
![tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059694.png)





![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B3059708.png)


![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3059712.png)
![Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3059714.png)

![7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B3059716.png)